molecular formula C12H10FN3OS B2642034 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391863-17-5

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2642034
CAS No.: 391863-17-5
M. Wt: 263.29
InChI Key: CYMWHNFVJCWEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with cyclopropanecarboxylic acid chloride to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. The fluorophenyl group enhances its binding affinity to the target sites, while the thiadiazole ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
  • N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
  • N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Uniqueness

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3OS/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMWHNFVJCWEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.